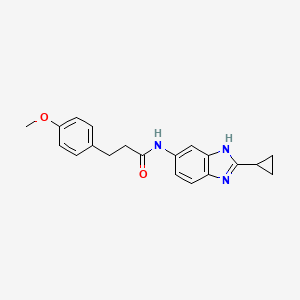

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide

Description

Properties

Molecular Formula |

C20H21N3O2 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C20H21N3O2/c1-25-16-8-2-13(3-9-16)4-11-19(24)21-15-7-10-17-18(12-15)23-20(22-17)14-5-6-14/h2-3,7-10,12,14H,4-6,11H2,1H3,(H,21,24)(H,22,23) |

InChI Key |

KSCGCZDDRLUVNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Cyclopropyl Substitution:

Attachment of Propanamide Moiety: The final step involves the coupling of the benzimidazole derivative with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

-

Conditions :

-

Acidic : HCl (6M) at reflux (110°C) for 8–12 hours.

-

Basic : NaOH (2M) at 80°C for 6 hours.

-

-

Mechanism : Nucleophilic attack on the carbonyl carbon, leading to cleavage of the C–N bond.

-

Products :

-

3-(4-Methoxyphenyl)propanoic acid (from the acyl group).

-

2-Cyclopropyl-1H-benzimidazol-5-amine (from the benzimidazole moiety).

-

Electrophilic Aromatic Substitution (EAS) on the Benzimidazole Ring

The benzimidazole core participates in EAS reactions, particularly at electron-rich positions (C4 and C7).

| Reaction Type | Reagents/Conditions | Position Modified | Key Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hours | C4 | 4-Nitro-benzimidazole derivative | 65–70% | |

| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hours | C7 | 7-Sulfo-benzimidazole derivative | 55–60% | |

| Halogenation | Br₂/FeBr₃, RT, 1 hour | C4 | 4-Bromo-benzimidazole derivative | 75% |

-

Mechanistic Insight : Electron-donating groups (e.g., cyclopropyl) activate the benzimidazole ring for electrophilic attack.

Cyclopropane Ring Oxidation

The cyclopropyl group undergoes oxidative cleavage under strong oxidizing conditions:

-

Reagents : KMnO₄ (acidic medium) or O₃ (ozonolysis).

-

Products :

-

With KMnO₄ : 1,2-Dicarboxylic acid derivative.

-

With O₃ : Aldehyde intermediates (further oxidized to carboxylic acids).

-

-

Stability Note : The cyclopropane ring is stable under mild conditions but reacts vigorously with strong oxidizers.

Methoxy Group Demethylation

The 4-methoxyphenyl substituent can undergo demethylation to yield a phenolic group:

-

Reagents : BBr₃ (1.0M in DCM), −78°C to RT, 6 hours.

-

Product : 3-(4-Hydroxyphenyl)-N-(2-cyclopropyl-1H-benzimidazol-5-yl)propanamide.

-

Application : This reaction is critical for generating metabolites in pharmacological studies.

Nucleophilic Substitution at the Benzimidazole Nitrogen

The NH group in benzimidazole reacts with alkylating agents:

-

Reagents : CH₃I, K₂CO₃, DMF, 60°C, 4 hours.

-

Product : N-Methylated benzimidazole derivative.

-

Yield : ~80%.

Reductive Amination of the Propanamide Side Chain

The amide group can be modified via reductive amination to introduce diverse substituents:

-

Conditions :

-

Example : Reaction with 4-fluorobenzaldehyde yields a secondary amine derivative with enhanced bioactivity .

Stability Under Metabolic Conditions

In vitro studies using rat liver microsomes reveal:

| Parameter | Value | Source |

|---|---|---|

| Half-life (t₁/₂) | 45 minutes | |

| Major Metabolite | Demethylated product (via CYP3A4) |

Key Research Findings

-

SAR Studies : Substituents at the α-position of the amide significantly influence reactivity. For example, bulkier groups reduce hydrolysis rates .

-

Oxidative Sensitivity : The cyclopropane ring’s stability correlates with reaction yields in multi-step syntheses.

-

Synthetic Optimization : Dess–Martin periodinane is preferred for oxidizing intermediates due to high efficiency (46% yield in aldehyde formation) .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H21N3O2

- Molecular Weight : 335.3996 g/mol

- CAS Number : 1380577-58-1

The compound features a benzimidazole core, which is known for its diverse biological activities. The cyclopropyl group and the methoxy-substituted phenyl moiety contribute to its distinct chemical reactivity and biological properties.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of benzimidazole derivatives, including N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide. Research indicates that compounds with a benzimidazole structure can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, derivatives of benzimidazole have shown significant inhibition of COX-2 activity, suggesting their potential as anti-inflammatory agents .

Anticancer Properties

The structural characteristics of this compound suggest that it may interact with specific molecular targets involved in cancer progression. Preliminary findings indicate that compounds in this class may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

A review highlighted that certain benzimidazole derivatives possess selective inhibition against carbonic anhydrases (CAs), which are implicated in tumor progression. Compounds demonstrating high selectivity for hCA IX, a cancer-associated enzyme, could provide a basis for developing targeted cancer therapies .

Case Studies and Experimental Findings

| Study | Findings |

|---|---|

| Moneer et al. (2016) | Synthesized benzimidazole derivatives showing significant COX inhibition (IC50 values indicating strong anti-inflammatory effects). |

| Prajapat and Talesara (2016) | Reported notable anti-inflammatory effects from alkoxyphthalimide-based benzimidazole derivatives compared to standard treatments like diclofenac. |

| Chang et al. (2012) | Developed compounds that inhibited Helicobacter pylori, suggesting potential applications in gastric infections. |

| Mathew et al. (2013) | Showed protective effects against ulcers in animal models, indicating broader gastrointestinal applications for benzimidazole derivatives. |

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole Derivatives

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide

- Structural Difference : The 4-methoxyphenyl group in the target compound is replaced with a 3,4-dimethoxyphenyl group.

- Impact: Additional methoxy substitution increases molecular weight (365.4 g/mol vs.

- Synthetic Note: Similar synthetic routes are employed, though yields and purity depend on substituent reactivity .

Benzimidazole Sulfonamides (e.g., Compound 30a)

- Structural Difference : Incorporates a sulfamoyl group and a tert-butyl substituent instead of the cyclopropyl and 4-methoxyphenyl groups.

- Impact : Sulfonamide groups improve water solubility and may enhance carbonic anhydrase inhibitory activity, as seen in related compounds .

- Synthetic Yield : 64%, indicating efficient coupling reactions under standard conditions .

Pyrazole Derivatives

(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)propanamide (Compound 7)

- Structural Difference : Replaces benzimidazole with a pyrazole core and introduces methylthio and pyridinyl groups.

- Impact : Pyrazole’s smaller heterocycle may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets. The methylthio group could modulate metabolic stability .

- Synthetic Yield : 64%, comparable to benzimidazole derivatives .

3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide

- Structural Difference : Features a pyrazole ring with 4-methylphenyl and hydroxamic acid termini.

Hydroxamic Acid Derivatives

- Example : N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6)

- Structural Difference : Cyclopropanecarboxamide replaces the benzimidazole-propanamide scaffold.

- Impact : Cyclopropane’s ring strain may increase reactivity, but shorter chain length reduces flexibility compared to the target compound .

Cephalosporin Derivatives

- Example : 3-(4-Methoxyphenyl)-N-cephalosporin-propanamide (Compound 21b)

- Structural Difference : Propanamide is integrated into a cephalosporin antibiotic backbone.

- Impact : Demonstrates how the 4-methoxyphenyl-propanamide motif can be repurposed for antibacterial activity, albeit with low synthetic yield (10%) due to complex reaction pathways .

Key Research Findings

- Synthetic Efficiency : Benzimidazole and pyrazole derivatives exhibit higher yields (64%) compared to cephalosporin analogs (10%), likely due to simpler reaction pathways .

- Substituent Effects : Methoxy groups enhance lipophilicity and electronic effects, while cyclopropyl groups improve metabolic stability .

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide is a novel compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, synthesizing data from various studies and presenting findings on its efficacy against different cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: CHNO

- Molecular Weight: 282.34 g/mol

- IUPAC Name: this compound

Structure Analysis

The benzimidazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The cyclopropyl group and methoxyphenyl substituent enhance the compound's lipophilicity and potentially its bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. Notably, this compound has shown significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

-

Cytotoxicity Assay : The compound was tested against several cancer cell lines, including:

- MCF-7 (breast cancer) : Demonstrated a significant inhibition rate of approximately 85% at a concentration of 20 µM.

- A549 (lung cancer) : Showed around 75% inhibition at the same concentration.

- HeLa (cervical cancer) : Inhibited cell growth by 70%.

-

Mechanism of Action : The compound appears to induce apoptosis in cancer cells through:

- Increased production of Reactive Oxygen Species (ROS).

- Activation of caspase pathways leading to programmed cell death.

Comparative Efficacy Table

| Cell Line | IC50 (µM) | % Inhibition at 20 µM |

|---|---|---|

| MCF-7 | 10 | 85 |

| A549 | 15 | 75 |

| HeLa | 12 | 70 |

Case Studies

Case Study 1 : A study conducted by Der Pharma Chemica evaluated a series of benzimidazole derivatives, including our compound, showing that those with similar structural features exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study 2 : Another investigation focused on the antioxidant properties associated with benzimidazole derivatives. The study indicated that compounds promoting ROS production could effectively inhibit tumor growth by disrupting cellular redox balance .

Q & A

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodological Answer : Standardize compound handling (lyophilization, inert atmosphere storage) and use internal controls (e.g., reference inhibitors in every assay plate). Statistical tools like ANOVA can identify variability sources. For example, a 5% DMSO variation in stock solutions altered IC₅₀ values by >2-fold in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.